molecular formula C26H17Cl2N3 B12753653 2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine CAS No. 103686-96-0

2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine

Cat. No.: B12753653
CAS No.: 103686-96-0
M. Wt: 442.3 g/mol
InChI Key: KGUSWBGVHBGTLM-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves a multi-step process. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Chemical Reactions Analysis

2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

This compound has shown promise in several scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential neuroprotective effects, particularly in relation to acetylcholinesterase inhibition. This makes it a candidate for research into treatments for neurological disorders such as Parkinson’s disease. In medicine, its potential antibacterial, antifungal, and antitumor activities are of significant interest .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with specific molecular targets and pathways. One key target is acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system. By inhibiting this enzyme, the compound can affect nerve impulse transmission, potentially leading to neuroprotective effects. Additionally, its antioxidant properties may help mitigate oxidative stress, which is linked to various diseases .

Comparison with Similar Compounds

2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine can be compared to other heterocyclic compounds, such as pyrazolines and chalcones. These compounds share similar structural features and biological activities. the unique combination of chlorine and phenyl groups in this compound may confer distinct properties, such as enhanced stability and specific binding affinities. Similar compounds include 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide .

Properties

CAS No.

103686-96-0

Molecular Formula

C26H17Cl2N3

Molecular Weight

442.3 g/mol

IUPAC Name

2-chloro-6-(4-chlorophenyl)-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine

InChI

InChI=1S/C26H17Cl2N3/c27-19-12-10-18(11-13-19)26-30-22-15-14-20(28)16-21(22)25(17-6-2-1-3-7-17)29-23-8-4-5-9-24(23)31-26/h1-16,29H

InChI Key

KGUSWBGVHBGTLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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